3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone
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Overview
Description
3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is a heterocyclic compound that features a quinazolinone core structure with a thienylmethyl substituent at the 3-position and a thioxo group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with 2-thienylmethyl isothiocyanate in the presence of a base such as triethylamine. The reaction is usually carried out in a solvent like ethanol or acetonitrile at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone can undergo various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiol or thioether derivatives.
Substitution: The thienylmethyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halogenating agents, nucleophiles, and catalysts.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The thioxo group and the quinazolinone core can participate in hydrogen bonding and other interactions with target molecules, influencing their function and leading to the observed biological effects.
Comparison with Similar Compounds
2-Thioxo-2,3-dihydro-4(1H)-quinazolinone: Lacks the thienylmethyl substituent.
3-(2-Thienylmethyl)-4(1H)-quinazolinone: Lacks the thioxo group.
2-Methyl-3-(2-thienylmethyl)-4(1H)-quinazolinone: Has a methyl group instead of the thioxo group.
Uniqueness: 3-(2-Thienylmethyl)-2-thioxo-2,3-dihydro-4(1H)-quinazolinone is unique due to the presence of both the thienylmethyl and thioxo groups, which can impart distinct chemical and biological properties
Properties
CAS No. |
218929-74-9 |
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Molecular Formula |
C13H10N2OS2 |
Molecular Weight |
274.36 |
IUPAC Name |
2-sulfanylidene-3-(thiophen-2-ylmethyl)-1H-quinazolin-4-one |
InChI |
InChI=1S/C13H10N2OS2/c16-12-10-5-1-2-6-11(10)14-13(17)15(12)8-9-4-3-7-18-9/h1-7H,8H2,(H,14,17) |
InChI Key |
UOPGKGRKHBIOKJ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)N(C(=S)N2)CC3=CC=CS3 |
solubility |
not available |
Origin of Product |
United States |
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